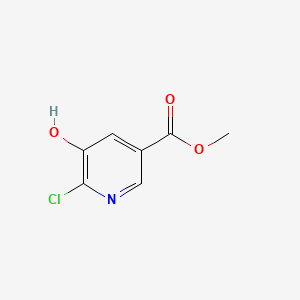

Methyl 6-chloro-5-hydroxynicotinate

Vue d'ensemble

Description

Methyl 6-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is also known by the IUPAC name methyl 6-chloro-5-hydroxynicotinate .

Molecular Structure Analysis

The InChI code for Methyl 6-chloro-5-hydroxynicotinate is 1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms.Physical And Chemical Properties Analysis

Methyl 6-chloro-5-hydroxynicotinate is a solid at room temperature . It has a molecular weight of 187.58 g/mol .Applications De Recherche Scientifique

Enzymatic Hydroxylation and Biotransformation

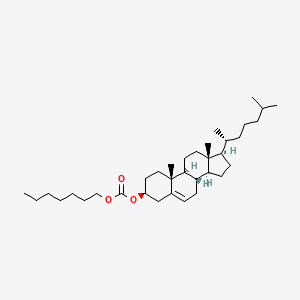

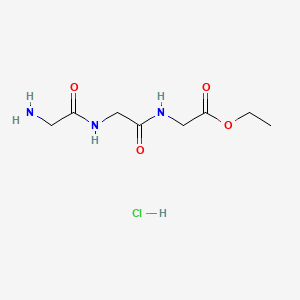

Research has shown that certain bacterial strains can regioselectively hydroxylate heterocyclic carboxylic acid derivatives, including compounds related to methyl 6-chloro-5-hydroxynicotinate. This enzymatic activity leads to the production of hydroxylated derivatives, which are crucial for the synthesis of complex organic molecules. One study highlighted the ability of the Ralstonia/Burkholderia sp. strain to hydroxylate 6-methylnicotinate and related compounds, demonstrating the microbial production of various hydroxylated nicotinic acids and pyrazine carboxylic acids. Such processes have significant implications for the pharmaceutical and agrochemical industries, where these derivatives serve as key intermediates (Tinschert et al., 2000).

Synthetic Organic Chemistry

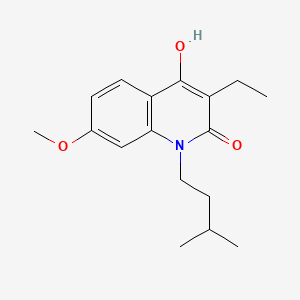

In synthetic chemistry, methyl 6-chloro-5-hydroxynicotinate and its derivatives have been utilized in various reactions to construct complex molecular architectures. For instance, its modification through N-methylation followed by a reaction with a diene in the presence of triethylamine has been reported to yield cycloadducts. These reactions offer a method for the rapid synthesis of bicyclic nitrogenous structures, which are prevalent in natural alkaloids and have potential therapeutic applications (Fu et al., 2017).

Antimicrobial and Antitumor Activity

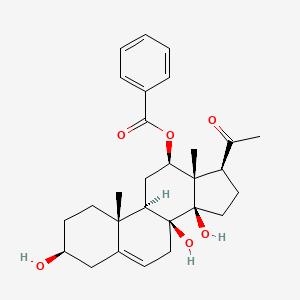

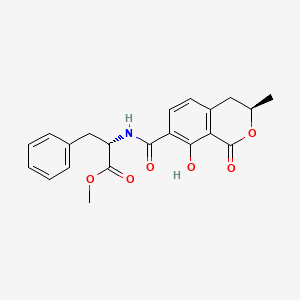

Compounds structurally related to methyl 6-chloro-5-hydroxynicotinate have been investigated for their biological activities. A study on derivatives of griseofulvin isolated from the mangrove endophytic fungus Nigrospora sp. noted moderate antitumor and antimicrobial activities. This suggests that modifications of the 6-chloro-5-hydroxynicotinate framework could lead to the development of new therapeutic agents (Xia et al., 2011).

Crystal Structure Analysis

The analysis of crystal structures involving compounds related to methyl 6-chloro-5-hydroxynicotinate provides insights into their potential applications in material science. For example, the crystal structure of triphenyltin compounds bridged by chloro-hydroxynicotinic acid revealed one-dimensional linear polymers with high antitumor activity. Such studies are fundamental for understanding the interactions at the molecular level that contribute to the properties of materials and their applications in various fields (Gao et al., 2021).

Safety And Hazards

Methyl 6-chloro-5-hydroxynicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The respiratory system is identified as a target organ .

Propriétés

IUPAC Name |

methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHYBCAMKQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919689 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-5-hydroxynicotinate | |

CAS RN |

91507-30-1 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![Acetyl[18]annulene](/img/structure/B579811.png)

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)